molecular formula C25H28N2O2 B7707315 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide

Cat. No.: B7707315
M. Wt: 388.5 g/mol
InChI Key: FOZVIAVWJOHVBW-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as CM-675, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown promising results in various scientific research studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme, aldehyde dehydrogenase (ALDH). ALDH is an important enzyme involved in the metabolism of drugs and toxins. Inhibition of ALDH activity by this compound leads to the accumulation of toxic metabolites in cancer cells, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile. In addition, it has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide is its specificity for cancer cells. This means that it has minimal effects on normal cells, which reduces the risk of side effects. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Furthermore, pre-clinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves a multi-step process that includes the reaction of 3-methylbenzoyl chloride with cyclohexylamine to form N-cyclohexyl-3-methylbenzamide. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form the final product, this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.

Properties

IUPAC Name

N-cyclohexyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-17-7-6-8-20(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-19-12-11-18(2)14-23(19)26-24(21)28/h6-8,11-15,22H,3-5,9-10,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVIAVWJOHVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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